molecular formula C14H15NO4S2 B14460627 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine CAS No. 73855-62-6

5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine

Cat. No.: B14460627
CAS No.: 73855-62-6
M. Wt: 325.4 g/mol
InChI Key: VUCTYMMRFTUOOG-GHXNOFRVSA-N
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Description

5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine is an organic compound with the molecular formula C13H13NO4S2 It is known for its unique structure, which includes a rhodanine core and a trimethoxybenzylidene moiety

Preparation Methods

The synthesis of 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with rhodanine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine undergoes various chemical reactions, including:

Scientific Research Applications

5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the number and position of methoxy groups on the benzylidene moiety. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

73855-62-6

Molecular Formula

C14H15NO4S2

Molecular Weight

325.4 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO4S2/c1-7(12-13(16)15-14(20)21-12)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,15,16,20)/b12-7-

InChI Key

VUCTYMMRFTUOOG-GHXNOFRVSA-N

Isomeric SMILES

C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(=C1C(=O)NC(=S)S1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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